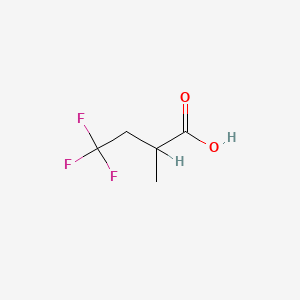![molecular formula C10H11N3OS B1305707 1-(5-氨基-2-苯基-[1,3,4]噻二唑-3-基)乙酮 CAS No. 62236-09-3](/img/structure/B1305707.png)
1-(5-氨基-2-苯基-[1,3,4]噻二唑-3-基)乙酮
描述
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the urease enzyme , which is essential for the survival of certain bacteria such as Helicobacter pylori . They have also been found to interact with DNA , which could potentially disrupt processes related to DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Result of Action
The compound has been associated with antibacterial activity . It has been found to have an inhibitory effect on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, similar compounds have shown anticancer activity in various in vitro and in vivo models .
Action Environment
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, suggesting that they might be relatively unaffected by the external environment .
生化分析
Biochemical Properties
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its normal function. Additionally, 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone has shown potential in modulating the activity of other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone on cellular processes are profound. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by disrupting the cell cycle and blocking it at the sub-G1 phase . This compound also influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, it has been shown to affect the expression of genes related to cell proliferation and survival, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of urease, leading to enzyme inhibition . Additionally, molecular docking studies have revealed that this compound can interact with other enzymes and proteins, such as heat shock proteins, by forming stable complexes that disrupt their normal functions . These interactions result in changes in gene expression and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure leading to more pronounced changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone in animal models are dose-dependent. At lower doses, it has been observed to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways are crucial for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes .
Transport and Distribution
The transport and distribution of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its transport across cellular membranes .
Subcellular Localization
The subcellular localization of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the thiadiazole ring enhances its ability to interact with various biomolecules within these compartments, thereby modulating their activity and function .
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .
化学反应分析
Types of Reactions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to other thiadiazole derivatives, this compound exhibits a distinct profile of enzyme inhibition and antimicrobial activity .
属性
IUPAC Name |
1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOZVHASSEDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385662 | |
| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62236-09-3 | |
| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
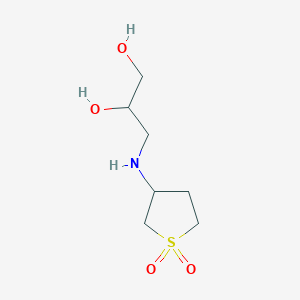

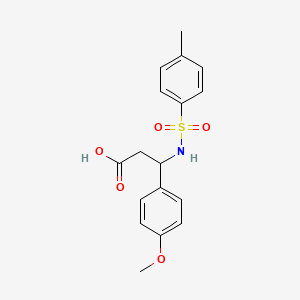
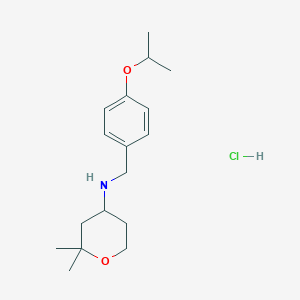
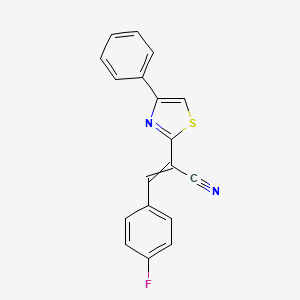
![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)
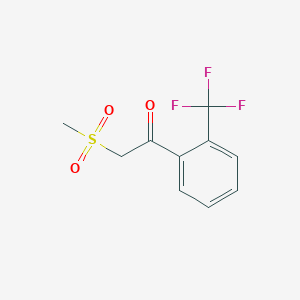
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)

